![molecular formula C11H14O3S B13135091 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is an organic compound with a unique structure that combines a butenol backbone with a methylsulfonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- typically involves the reaction of 3-buten-1-ol with a methylsulfonyl phenyl derivative under specific conditions. One common method involves the use of a cerium catalyst for the dehydration of 1,4-butanediol to produce 3-buten-1-ol, which is then reacted with a methylsulfonyl phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale dehydration processes using cerium catalysts, followed by the reaction with methylsulfonyl phenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through electrophilic addition reactions, where it interacts with nucleophiles in biological systems . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methylsulfonyl group.
2-(4-methylsulfonyl phenyl) indole derivatives: Possess similar functional groups but different core structures.
Uniqueness
3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]- is unique due to the presence of both the butenol backbone and the methylsulfonyl phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
(E)-4-(2-methylsulfonylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C11H14O3S/c1-15(13,14)11-8-3-2-6-10(11)7-4-5-9-12/h2-4,6-8,12H,5,9H2,1H3/b7-4+ |
Clé InChI |
HDYGVSATRGQRMH-QPJJXVBHSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=CC=C1/C=C/CCO |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



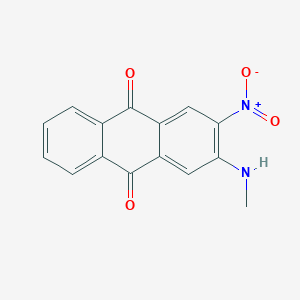
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
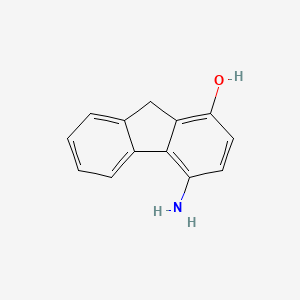
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
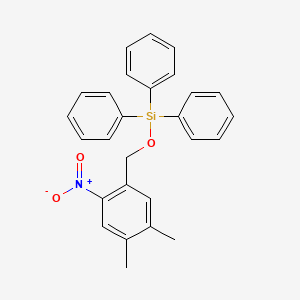
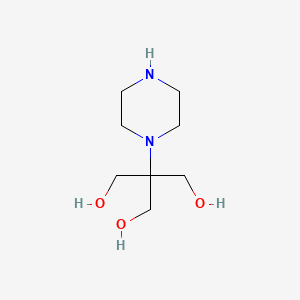
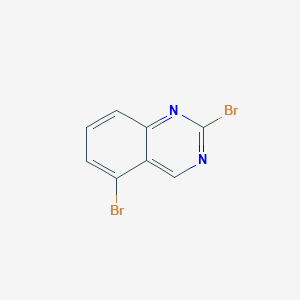
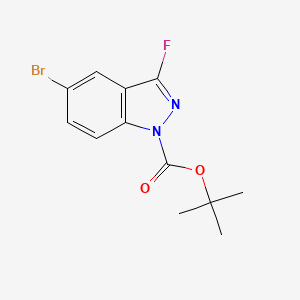
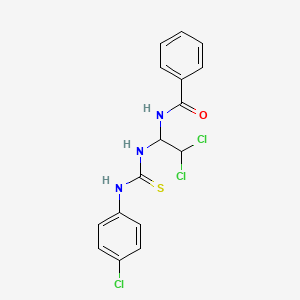
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
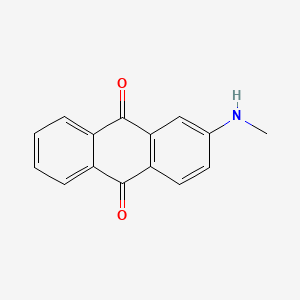
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
